molecular formula C10H14N6 B13867801 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13867801
M. Wt: 218.26 g/mol
InChI Key: VXXTUSYCUKISHT-UHFFFAOYSA-N
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Description

8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a triazolo-pyrazine core with a piperidine substituent. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields. The reaction conditions often include microwave irradiation at elevated temperatures, which accelerates the reaction and improves the overall yield.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazolo-pyrazine compounds.

Scientific Research Applications

8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

8-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C10H14N6/c11-10-13-9-8(12-4-7-16(9)14-10)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2,(H2,11,14)

InChI Key

VXXTUSYCUKISHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=NC(=N3)N

Origin of Product

United States

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